molecular formula C18H21N3O2S B2474699 4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1396849-42-5

4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2474699
CAS No.: 1396849-42-5
M. Wt: 343.45
InChI Key: JYIOFRYSVNSXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule characterized by a molecular weight of 393.49 g/mol and the molecular formula C20H21N3O2S. This compound is built around a sophisticated architecture that incorporates two prominent heterocyclic systems—thiophene and pyridine—linked through a piperidine-carboxamide core. The strategic integration of these moieties is frequently employed in medicinal chemistry to generate compounds with significant biological potential. The thiophene carboxamide scaffold is a recognized structure in anticancer research. Studies on similar compounds have demonstrated potent antiproliferative activities against various cancer cell lines, including hepatocellular carcinoma (HCC), and have shown promise as biomimetics of known tubulin-binding agents like Combretastatin A-4, which work by disrupting microtubule assembly . Furthermore, the nicotinamide (pyridine) functionality is a critical pharmacophore in agrochemical and pharmaceutical sciences. Molecular frameworks combining nicotinamide and thiophene subunits have been explored for their potent fungicidal activities, showing excellent efficacy against destructive plant diseases like cucumber downy mildew . The specific research applications and biological activity profile of this compound are yet to be fully characterized, making it a compelling candidate for hit-to-lead optimization and investigative pharmacology. Researchers may find value in evaluating this compound in screens for antimicrobial, anticancer, or other bioactivities, given the established profiles of its constituent parts. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-9-16(24-12-13)17(22)20-10-14-4-7-21(8-5-14)18(23)15-3-2-6-19-11-15/h2-3,6,9,11-12,14H,4-5,7-8,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIOFRYSVNSXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide involves multiple steps, typically starting with the preparation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.

For the specific synthesis of this compound, the following steps are generally involved:

    Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a nicotinoyl chloride reacts with piperidine.

    Coupling of the Thiophene and Piperidine Moieties: The final step involves coupling the thiophene ring with the piperidine moiety through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the nicotinoyl moiety can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Comparable Thiophene Carboxamides

Compound Name / ID Core Structure Substituents on Amide Nitrogen Notable Functional Groups Evidence Source
4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide (Target) Thiophene-2-carboxamide 1-nicotinoylpiperidin-4-ylmethyl Pyridine carbonyl, piperidine -
Rivaroxaban Thiophene-2-carboxamide (5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-ylmethyl Morpholine, oxazolidinone
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4a–h) Thiophene-2-carboxamide 4-methylpyridin-2-yl Pyridine
N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide Thiophene-2-carboxamide 4-(4-methylpiperazinyl)phenyl Piperazine
N-(2-nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide 2-nitrophenyl Nitro group
Key Observations:
  • Nicotinoyl-Piperidine vs. Pyridine/Morpholine/Piperazine: The target compound’s nicotinoyl-piperidine group introduces a rigid, heteroaromatic system distinct from simpler pyridine (e.g., ) or morpholine (e.g., rivaroxaban ) substituents. This may enhance target selectivity due to steric and electronic effects.
  • Thiophene vs. Thiadiazole/Other Heterocycles : Compared to thiadiazole-containing analogs (e.g., ), the thiophene core offers reduced hydrogen-bonding capacity but greater aromatic stabilization.
Key Observations:
  • The target compound likely requires multi-step synthesis, including nicotinoyl-piperidine intermediate preparation, contrasting with Suzuki coupling for aryl-substituted analogs .
  • Stereochemistry control (as in rivaroxaban ) is critical for bioactive compounds but remains unexplored for the target molecule.

Pharmacological and Physicochemical Properties

Table 3: Activity and Properties of Selected Compounds

Compound Bioactivity/Application Solubility/Stability Notes Evidence Source
Rivaroxaban Factor Xa inhibitor (anticoagulant) Amorphous forms improve bioavailability
N-(4-methylpyridin-2-yl)thiophene-2-carboxamides Antibacterial (e.g., S. aureus, E. coli) Electron-withdrawing aryl groups enhance activity
N-(2-nitrophenyl)thiophene-2-carboxamide Genotoxicity (bacterial/human cells) Nitro group contributes to reactivity
Thiadiazole-thiophene hybrids Antifungal/antibacterial (speculative) Thiadiazole enhances hydrogen bonding
Key Observations:
  • Antibacterial Activity: The nicotinoyl-piperidine group in the target compound may reduce membrane permeability compared to smaller substituents (e.g., 4-methylpyridin-2-yl ) but improve target affinity via hydrophobic interactions.
  • Electron-Donating vs. Withdrawing Groups: The nitro group in increases genotoxicity but may limit therapeutic utility, whereas the target’s pyridine carbonyl could balance reactivity and safety.
  • Crystalline vs. Amorphous Forms : Rivaroxaban’s amorphous co-precipitates enhance dissolution , suggesting formulation strategies for the target compound.

Biological Activity

4-Methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide is a compound that has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, which incorporates a thiophene ring and a nicotinoylpiperidine moiety, suggests diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways, potentially impacting cell signaling, proliferation, and apoptosis.

Anticancer Properties

Studies have indicated that the compound exhibits anticancer properties by inducing apoptosis in cancer cells. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and induction of necrosis.

Antimicrobial Activity

The compound has also demonstrated antimicrobial effects against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Neuroprotective Effects

Research suggests that the compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The nicotinoylpiperidine component is known for its interaction with nicotinic acetylcholine receptors, which play a crucial role in neuroprotection.

Research Findings and Case Studies

Recent studies have explored the biological activities of this compound in detail:

  • Cell Viability Assays : In vitro studies using MTT assays revealed that the compound significantly reduces viability in cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 5 to 15 µM.
  • Mechanistic Studies : Flow cytometry analysis indicated that treatment with the compound leads to an increase in apoptotic cells, confirming its role in inducing programmed cell death.
  • Antimicrobial Testing : The compound showed effective inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Activity TypeCell Line/OrganismIC50/MIC ValueReference
AnticancerHeLa10 µM
AnticancerMCF-75 µM
AntimicrobialStaphylococcus aureus32 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.